molecular formula C9H10BrF B1280278 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene CAS No. 66472-41-1

1-(2-Bromo-1-fluoroethyl)-4-methylbenzene

Cat. No. B1280278
CAS RN: 66472-41-1
M. Wt: 217.08 g/mol
InChI Key: YOUGGWCFPDNJNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromo-fluorobenzene compounds involves various methods, including nucleophilic aromatic substitution reactions , diazotization and bromination , and palladium-catalyzed carbonylation reactions . For instance, the preparation of 1-bromo-4-[18F]fluorobenzene was achieved using symmetrical bis-(4-bromphenyl)iodonium bromide, resulting in a direct, one-step nucleophilic substitution with a high radiochemical yield . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds, such as 1-bromo-3-fluorobenzene, have been investigated using DFT calculations and spectroscopic methods like FT-IR and FT-Raman . These studies provide detailed information on the influence of bromine and fluorine atoms on the geometry and normal modes of vibrations of the benzene ring .

Chemical Reactions Analysis

Bromo-fluorobenzene compounds can participate in various chemical reactions, including arylations , carbonylative transformations , and cross-coupling reactions . For example, the arylations of amines with 1-fluoro-2,4-dinitrobenzene can be catalyzed by micelles of cetrimonium bromide . Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with different nucleophiles have been shown to yield six-membered heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorobenzene compounds have been studied, including their spectroscopic characteristics and electronic properties . The electronic structure, absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies have been analyzed using time-dependent DFT (TD-DFT) . Additionally, the thermodynamic properties at different temperatures have been calculated, providing insights into standard heat capacities, entropies, enthalpy changes, and their correlations with temperature .

properties

IUPAC Name

1-(2-bromo-1-fluoroethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUGGWCFPDNJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457262
Record name Benzene, 1-(2-bromo-1-fluoroethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-1-fluoroethyl)-4-methylbenzene

CAS RN

66472-41-1
Record name Benzene, 1-(2-bromo-1-fluoroethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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